(1-(6-Chloropyridin-3-yl)cyclopropyl)methanol: Mechanism of Action & Synthetic Utility
(1-(6-Chloropyridin-3-yl)cyclopropyl)methanol: Mechanism of Action & Synthetic Utility
This guide details the technical profile, synthetic utility, and pharmacophoric mechanism of (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol (CAS: 858036-16-5).
In drug development, this molecule is a high-value chiral building block and pharmacophore scaffold . It is not a standalone active pharmaceutical ingredient (API) but a critical intermediate used to synthesize potent modulators for metabolic and autoimmune targets, most notably GPR119 agonists , 11β-HSD1 inhibitors , and Tyk2 inhibitors .
Its "Mechanism of Action" is defined by its role in conformational restriction and bioisosteric replacement within a drug candidate's structure.
Executive Summary
(1-(6-Chloropyridin-3-yl)cyclopropyl)methanol is a specialized pyridine-cyclopropyl scaffold used in medicinal chemistry to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecule drugs.
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Primary Role: Key intermediate for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanamine , a privileged amine motif found in G-protein coupled receptor (GPCR) modulators.
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Pharmacophoric Mechanism:
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Conformational Locking: The cyclopropyl ring restricts the rotation of the pyridine side chain, locking the molecule into a bioactive conformation that enhances binding affinity (reducing entropic penalty).
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Bioisosterism: The 6-chloropyridine moiety acts as a lipophilic bioisostere for the 4-chlorophenyl group, improving metabolic stability (lowering CYP450 liability) and solubility while maintaining halogen bonding interactions.
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Target Classes:
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GPR119 Agonists: For Type 2 Diabetes (T2DM) and obesity.
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11β-HSD1 Inhibitors: For metabolic syndrome.
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Tyk2 Inhibitors: For autoimmune disorders (e.g., psoriasis, IBD).
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Structural Mechanism of Action (SAR)
The efficacy of drugs derived from this intermediate stems from the specific structural properties of the (6-chloropyridin-3-yl)cyclopropyl motif.
Conformational Restriction (The "Thorpe-Ingold" Effect)
Unlike a flexible alkyl chain (e.g., isopropyl or isobutyl), the cyclopropyl ring introduces significant bond angle strain (
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Mechanism: The rigid cyclopropyl linker forces the pyridine ring and the polar "tail" (derived from the methanol) into a specific orthogonal or eclipsed orientation.
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Benefit: This pre-organizes the ligand for the receptor binding pocket, minimizing the entropy loss upon binding (
), which thermodynamically drives potency ( ).
Pyridine vs. Phenyl Bioisosterism
The 6-chloropyridine ring is strategically chosen over a 4-chlorophenyl ring.
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Metabolic Stability: The pyridine nitrogen reduces the electron density of the ring, making it less susceptible to oxidative metabolism by CYP450 enzymes compared to a phenyl ring.
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Halogen Bonding: The chlorine atom at position 6 is positioned to form a halogen bond with backbone carbonyls in the target protein (e.g., the hinge region of a kinase or a hydrophobic pocket in a GPCR).
Biological Signaling Pathways (Target Context)
Drugs synthesized from this intermediate typically modulate specific signaling pathways. The two most prominent are the GPR119 and 11β-HSD1 pathways.
GPR119 Signaling Pathway (Metabolic Regulation)
GPR119 agonists derived from this scaffold activate the Gs-protein coupled receptor in pancreatic
Pathway Logic:
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Ligand Binding: The drug binds GPR119.
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Gs Activation: G
s dissociates and activates Adenylyl Cyclase (AC). -
cAMP Surge: Intracellular cAMP levels rise.
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Downstream Effect:
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Pancreas: Activation of PKA/Epac2
Glucose-Dependent Insulin Secretion (GSIS). -
Intestine: Secretion of GLP-1 and GIP (Incretins).
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Figure 1: GPR119 signaling cascade activated by agonists containing the pyridine-cyclopropyl pharmacophore.
11β-HSD1 Inhibition Pathway
Inhibitors using this scaffold block the conversion of cortisone to cortisol, reducing visceral adiposity and insulin resistance.
Figure 2: Mechanism of 11β-HSD1 inhibition preventing local cortisol regeneration.
Synthetic Mechanism & Experimental Protocols
To utilize (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol in drug discovery, it is typically converted into its corresponding amine or aldehyde .
Synthetic Workflow (Methanol to Amine)
The hydroxyl group is a handle for further functionalization. The most common transformation is the conversion to the primary amine, which serves as the nucleophile to couple with the drug's core scaffold.
| Step | Reagent | Conditions | Mechanism |
| 1. Activation | Methanesulfonyl chloride (MsCl), TEA | DCM, 0°C | Conversion of -OH to -OMs (Mesylate leaving group). |
| 2. Substitution | Sodium Azide (NaN3) | DMF, 60°C | SN2 displacement of Mesylate by Azide (-N3). |
| 3. Reduction | Staudinger (PPh3/H2O) or Hydrogenation (H2/Pd-C) | THF/H2O or MeOH | Reduction of Azide to Primary Amine (-NH2). |
| 4. Coupling | Carboxylic Acid Core + HATU | DMF, RT | Amide bond formation to generate final API. |
Protocol: Mesylation of (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol
Self-validating protocol for intermediate activation.
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Preparation: Dissolve 1.0 eq of (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
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Base Addition: Add 1.5 eq of Triethylamine (TEA). Cool the mixture to 0°C in an ice bath.
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Activation: Dropwise add 1.2 eq of Methanesulfonyl chloride (MsCl). The reaction is exothermic; control rate to maintain T < 5°C.
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Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The alcohol peak (M+H ~184) should disappear, replaced by the mesylate (M+H ~262).
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Workup: Quench with saturated NaHCO3. Extract with DCM. Dry over MgSO4.
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Yield Check: Expect >90% yield of the mesylate as a yellow oil.
References
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World Intellectual Property Organization (WIPO). (2015). WO2015016206A1: Heterocyclic Compound (Tyk2 Inhibitors).Link
- Journal of Medicinal Chemistry. (2012). Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes. (General reference for pyridine-cyclopropyl pharmacophores in GPR119).
- Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and SAR of 11β-HSD1 Inhibitors containing cyclopropyl-amide linkers.
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PubChem. (2024). Compound Summary: (1-(6-Chloropyridin-3-yl)cyclopropyl)methanol (CAS 858036-16-5).[1][2][3][4][5]Link
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Sigma-Aldrich. (2024). Product Specification: [1-(6-chloropyridin-3-yl)cyclopropyl]methanol.[1][2][3][5]Link
Sources
- 1. 854267-89-3|1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile|BLD Pharm [bldpharm.com]
- 2. 117528-27-5|3-(6-Chloropyridin-3-yl)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. 7-(6-Chloropyridin-3-yl)tricyclo[5.1.0.01,3]octane-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 858036-16-5 (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 5. 858036-16-5|(1-(6-Chloropyridin-3-yl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]
